![molecular formula C14H16N2O B1521583 1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 1152510-00-3](/img/structure/B1521583.png)
1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one
概要
説明
1-[1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 2,5-dimethylphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 2,5-dimethylacetophenone can be reacted with hydrazine hydrate under acidic conditions to form the pyrazole ring.
Substitution Reactions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: 1-[1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1-[1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-[1-(2,5-dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one exerts its effects depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, modulating their activity through binding interactions. For example, it could inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain.
Material Science: The compound’s electronic properties can influence the behavior of materials, such as their conductivity or luminescence.
類似化合物との比較
1-[1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)ethanone: Lacks the pyrazole ring, making it less versatile in terms of chemical reactivity and applications.
1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one:
1-(2,5-Dimethylphenyl)-5-methyl-1H-pyrazole: Similar structure but without the ethanone group, leading to different chemical properties and uses.
特性
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-10(2)14(7-9)16-11(3)13(8-15-16)12(4)17/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXPVGQCJNLZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


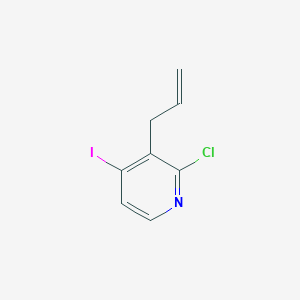
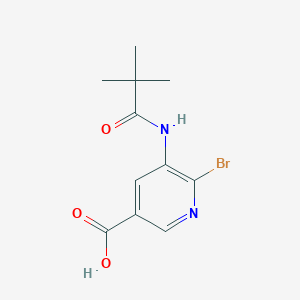

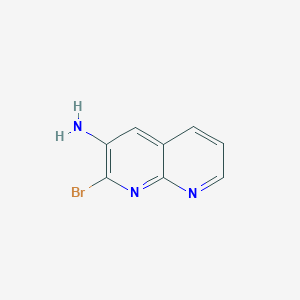
![(S)-1-Boc-4-[2-(cbz-amino)isopentanoyl]piperazine](/img/structure/B1521506.png)
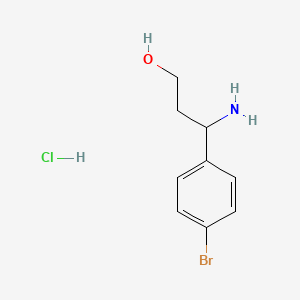

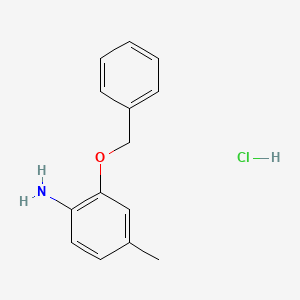
![N-[3-(2-Aminophenoxy)phenyl]acetamide hydrochloride](/img/structure/B1521511.png)
![(6-Bromofuro[3,2-b]pyridin-2-yl)methanol](/img/structure/B1521512.png)
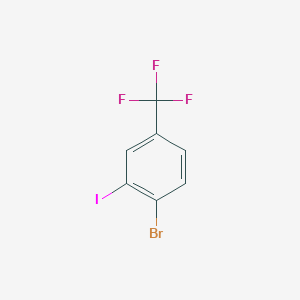
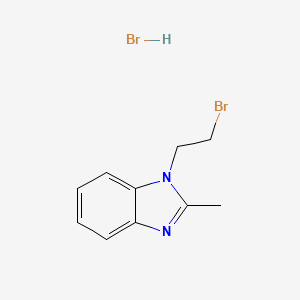
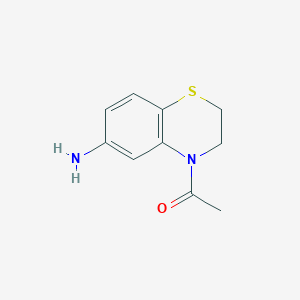
![methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B1521523.png)
